N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide is a synthetic small molecule featuring a pyrazolo[3,4-d]pyrimidinone core substituted with a phenyl group at position 1 and an acetamide-linked 2,4-dimethoxyphenyl moiety. The 2,4-dimethoxy substitution on the phenyl ring enhances solubility compared to non-polar substituents, while the acetamide linker provides conformational flexibility for target binding.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O4/c1-29-15-8-9-17(18(10-15)30-2)24-19(27)12-25-13-22-20-16(21(25)28)11-23-26(20)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SALABJSQROPVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Features of Analogues
The following table summarizes structural analogues and their substituent variations, molecular weights, and notable features:
Substituent Effects on Physicochemical Properties
- Solubility: The target compound’s 2,4-dimethoxyphenyl group provides superior aqueous solubility compared to the single methoxy in CAS 899752-73-9 and the non-polar biphenyl group in CAS 899996-68-0 . The acetylated analogue () may exhibit even higher solubility due to polar carbonyl interactions .
- Metabolic Stability : The trifluoromethyl group in CAS 895000-67-6 likely prolongs half-life by resisting oxidative metabolism, whereas the target compound’s methoxy groups are susceptible to demethylation.
- Binding Interactions : Bulky substituents like biphenyl (CAS 899996-68-0) may hinder entry into hydrophobic pockets, whereas the target’s smaller phenyl and methoxy groups allow better fit in enzyme active sites .
Preparation Methods
Cyclization of Pyrazole-5-Amine Derivatives
The pyrazolo[3,4-d]pyrimidinone nucleus is typically synthesized via cyclocondensation of 1-phenyl-1H-pyrazol-5-amine with β-diketones or β-ketoesters. For example, heating 1-phenyl-1H-pyrazol-5-amine with acetylacetone in glacial acetic acid under reflux yields the pyrazolo[3,4-d]pyrimidin-4-one scaffold.
Reaction Conditions
| Reactants | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 1-Phenylpyrazol-5-amine + Acetylacetone | Glacial acetic acid | Reflux | 1 h | 87% |
This method leverages the nucleophilic attack of the pyrazole amine on the diketone’s carbonyl groups, followed by dehydration to form the pyrimidinone ring.
Alternative Cyclization Using Cyano Intermediates
Aminoguanidine nitrile derivatives offer an alternative pathway. Ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate, when treated with hydrazine, undergoes cyclization to form the pyrazolo[3,4-d]pyrimidin-4-one system. This approach avoids harsh acidic conditions but requires precise stoichiometric control.
Introduction of the Acetamide Side Chain
EDCI.HCl-Mediated Amide Coupling
The acetamide moiety is introduced via carbodiimide-mediated coupling. A patent by CN103664681A demonstrates this using 3,4-dimethoxy-1-glycyl benzene hydrobromate and 3,4,5-trimethoxyphenylacetic acid in dichloromethane with EDCI.HCl and DMAP. Adapted for the target compound, the method involves:
Reaction Setup :
Workup :
Direct Alkylation of Pyrazolopyrimidinone
An alternative route alkylates the pyrazolopyrimidinone nitrogen with bromoacetamide derivatives. For instance, treating 5-bromo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one with N-(2,4-dimethoxyphenyl)-2-bromoacetamide in DMF with K2CO3 affords the target compound. However, this method suffers from lower yields (∼65%) due to competing side reactions.
Optimization and Reaction Monitoring
Solvent and Catalyst Screening
Comparative studies highlight acetic acid and dichloromethane as optimal solvents for cyclization and coupling, respectively. DMAP enhances coupling efficiency by activating the carboxylic acid intermediate.
Spectroscopic Characterization
IR Spectroscopy :
- C=O Stretch : 1653–1677 cm⁻¹ (pyrimidinone and acetamide).
- N-H Stretch : 3319–3456 cm⁻¹ (amide and pyrazole).
1H NMR (DMSO-d6) :
- δ 2.41 (s, 3H, CH3 from pyrimidinone).
- δ 3.85 (s, 6H, OCH3 from 2,4-dimethoxyphenyl).
- δ 7.20–8.10 (m, aromatic protons).
Mass Spectrometry :
Comparative Analysis of Synthetic Methods
Industrial and Pharmacological Relevance
The compound’s structural similarity to kinase inhibitors and topoisomerase II antagonists suggests potential anticancer applications. Scalable synthesis via EDCI.HCl coupling aligns with industrial demands for high-purity intermediates.
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